2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
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Overview
Description
2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole carboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the thiazole derivative with pyridin-3-ylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the carboxamide group or the thiazole ring.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-methoxyphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
- 2-((2-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
- 2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-2-yl)thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2-methoxy-5-methylanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-5-6-15(23-2)13(8-11)20-17-21-14(10-24-17)16(22)19-12-4-3-7-18-9-12/h3-10H,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNXGBKECKYDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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